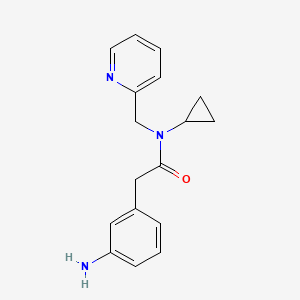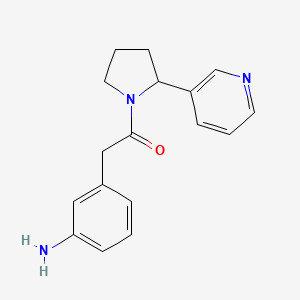![molecular formula C13H13N3O3 B7555704 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid](/img/structure/B7555704.png)
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, also known as MPAA, is a small molecule that has gained attention in scientific research due to its potential therapeutic applications. MPAA is a non-steroidal anti-inflammatory drug (NSAID) that has been shown to have anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid is not completely understood, but it is believed to inhibit the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the production of prostaglandins, which are involved in inflammation and pain. By inhibiting COX enzymes, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can reduce inflammation and pain.
Biochemical and Physiological Effects:
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have anti-inflammatory and analgesic effects. It can reduce the production of prostaglandins, which are involved in inflammation and pain. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can also inhibit the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. In cancer research, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid in lab experiments is its potential therapeutic applications in various diseases. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have anti-inflammatory and analgesic properties, as well as potential anti-cancer and anti-Alzheimer's effects. However, one limitation of using 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid in lab experiments is its potential toxicity. 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to have hepatotoxicity in animal studies, and further studies are needed to determine its safety in humans.
Direcciones Futuras
There are several future directions for 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid research. One direction is to further investigate its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. Another direction is to study its mechanism of action in more detail, in order to develop more effective therapies. Additionally, further studies are needed to determine its safety and toxicity in humans, in order to develop safe and effective therapies. Finally, more research is needed to optimize the synthesis method of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, in order to make it more efficient and cost-effective.
Métodos De Síntesis
The synthesis of 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid involves several steps. The starting material is 1-methyl-4-carboxypyrazole, which is reacted with 2-bromoacetophenone in the presence of a base to form 2-[2-(1-methylpyrazol-4-yl)phenyl]acetophenone. This intermediate is then reacted with hydroxylamine hydrochloride to form the corresponding oxime. The oxime is then reduced using sodium borohydride to form 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid.
Aplicaciones Científicas De Investigación
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been studied for its potential therapeutic applications in various diseases, including cancer, Alzheimer's disease, and inflammatory disorders. In cancer research, 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid has been shown to inhibit the growth of cancer cells and induce apoptosis. Studies have also shown that 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid can inhibit the production of amyloid-beta peptides, which are implicated in the development of Alzheimer's disease. Inflammatory disorders such as rheumatoid arthritis and inflammatory bowel disease have also been studied with 2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid, and it has been shown to have anti-inflammatory effects.
Propiedades
IUPAC Name |
2-[2-[(1-methylpyrazole-4-carbonyl)amino]phenyl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O3/c1-16-8-10(7-14-16)13(19)15-11-5-3-2-4-9(11)6-12(17)18/h2-5,7-8H,6H2,1H3,(H,15,19)(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUNGJFLZKOKWFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C(=O)NC2=CC=CC=C2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[2-[(1-Methylpyrazole-4-carbonyl)amino]phenyl]acetic acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[1-(hydroxymethyl)cyclopentyl]-2-(1,2,4-triazol-1-yl)propanamide](/img/structure/B7555624.png)
![N-[(3-aminophenyl)methyl]cyclohexanecarboxamide](/img/structure/B7555631.png)
![2-Azabicyclo[2.2.1]heptan-2-yl-(2-fluoro-5-methylphenyl)methanone](/img/structure/B7555640.png)

![2-(2-methoxyphenoxy)-N-[(Z)-6,7,8,9-tetrahydrobenzo[7]annulen-5-ylideneamino]acetamide](/img/structure/B7555647.png)
![N-[(5-methylfuran-2-yl)methyl]quinoxalin-2-amine](/img/structure/B7555650.png)
![3-[[(2-Fluoro-5-methylbenzoyl)amino]methyl]benzoic acid](/img/structure/B7555662.png)
![(E)-3-[3-bromo-4-[(4-bromophenyl)methoxy]-5-methoxyphenyl]-2-cyano-N-(2-nitrophenyl)prop-2-enamide](/img/structure/B7555666.png)
![1-(4-Chlorophenoxy)-3-[(5-methylfuran-2-yl)methylamino]propan-2-ol](/img/structure/B7555671.png)

![2-[[2-[(2-Fluoro-5-methylbenzoyl)amino]acetyl]amino]acetic acid](/img/structure/B7555681.png)

![2-[2-[(3-Methoxybenzoyl)amino]phenyl]acetic acid](/img/structure/B7555698.png)
